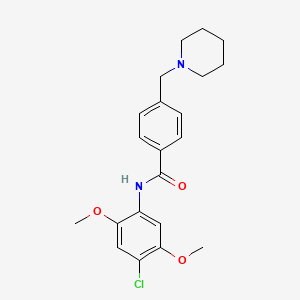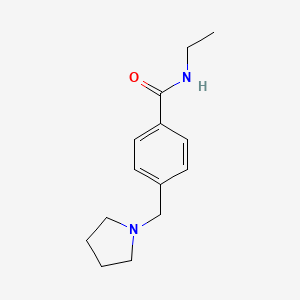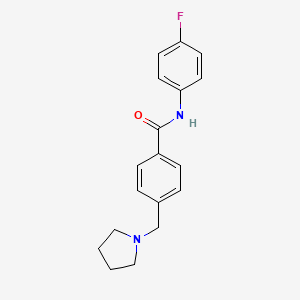
N-(2,5-dichlorophenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide
Overview
Description
N-(2,5-dichlorophenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide, also known as DCB-3503, is a small molecule drug that has gained attention for its potential therapeutic applications in various diseases.
Mechanism of Action
N-(2,5-dichlorophenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide exerts its therapeutic effects through multiple mechanisms of action. In cancer research, it inhibits the activity of the enzyme histone deacetylase, leading to the activation of tumor suppressor genes and inhibition of cancer cell growth. In inflammation research, it inhibits the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disorder research, it activates the protein kinase B/Akt signaling pathway, leading to the inhibition of neuronal cell death.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, it induces apoptosis and inhibits the expression of genes involved in cancer cell proliferation. In inflammation research, it reduces the production of pro-inflammatory cytokines and inhibits the migration of immune cells to sites of inflammation. In neurodegenerative disorder research, it improves cognitive function and protects neurons from oxidative stress and apoptosis.
Advantages and Limitations for Lab Experiments
N-(2,5-dichlorophenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide has several advantages for lab experiments, including its high potency, low toxicity, and ability to cross the blood-brain barrier. However, its solubility in water is limited, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for N-(2,5-dichlorophenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide research. In cancer research, further studies are needed to determine its efficacy in combination with other chemotherapeutic agents. In inflammation research, more studies are needed to determine its potential use in treating chronic inflammatory diseases. In neurodegenerative disorder research, more studies are needed to determine its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
In conclusion, N-(2,5-dichlorophenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide is a small molecule drug that has shown potential therapeutic effects in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(2,5-dichlorophenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide as a therapeutic agent.
Scientific Research Applications
N-(2,5-dichlorophenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(2,5-dichlorophenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, N-(2,5-dichlorophenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-(2,5-dichlorophenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide has been shown to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3/c1-8-15(11-7-10(20)3-5-14(11)22-8)16(21)19-13-6-9(17)2-4-12(13)18/h2-7,20H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAJCAZPAXPAMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-allyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4440645.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-4-methoxybenzamide](/img/structure/B4440646.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4440653.png)
![1-(4-methoxyphenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine](/img/structure/B4440663.png)

![1-(dibenzo[b,d]furan-2-ylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4440679.png)




![5-(4-methylphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4440719.png)
![2-[(4-chlorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4440736.png)